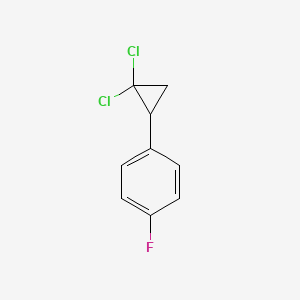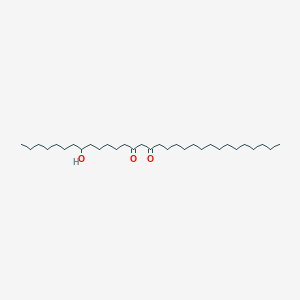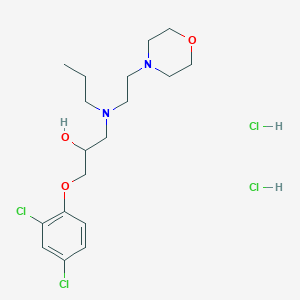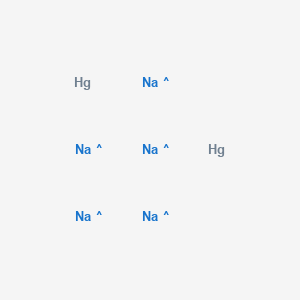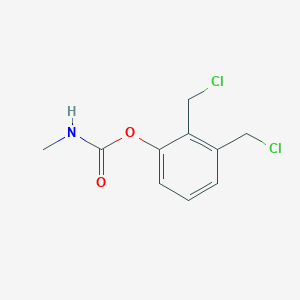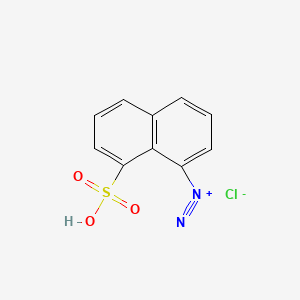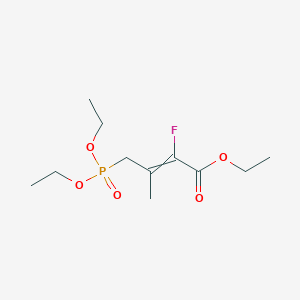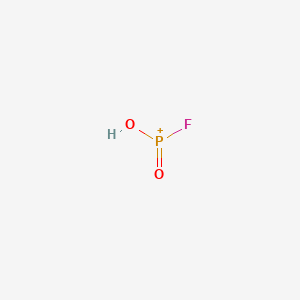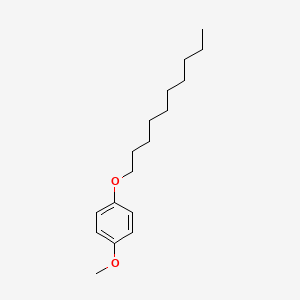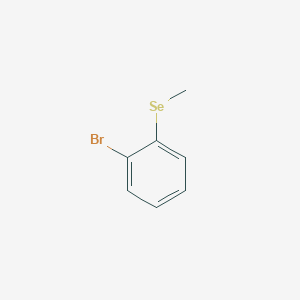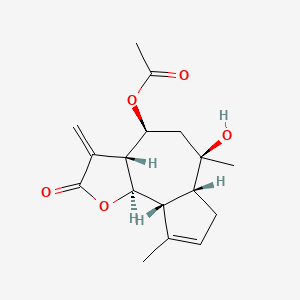
cumambrin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cumambrin A is a natural compound isolated from the plant Chrysanthemum indicum L. It belongs to the sesquiterpene lactone family and has shown significant potential in various biological and medicinal applications .
Méthodes De Préparation
Cumambrin A can be isolated from the dried flowers of Chrysanthemum boreale Makino. The complete structure of this compound has been verified by single crystal X-ray diffraction . The synthetic routes and industrial production methods for this compound are not extensively documented, but its isolation from natural sources remains the primary method of preparation .
Analyse Des Réactions Chimiques
Cumambrin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include receptor activator of NF-κB ligand (RANKL)-induced NF-κB and nuclear factor of activated T-cell activity and ERK phosphorylation . The major products formed from these reactions are not extensively documented, but this compound has been shown to inhibit the expression of osteoclast marker genes including cathepsin K, calcitonin receptor, and V-ATPase d2 .
Applications De Recherche Scientifique
Cumambrin A has been extensively studied for its potential therapeutic effects, particularly in the treatment of osteoporosis. It significantly inhibits osteoclast formation and bone resorption through the suppression of RANKL-induced signaling pathways . Additionally, this compound has shown potential in preventing estrogen withdrawal-induced bone loss in an in vivo ovariectomized mouse model . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
Mécanisme D'action
Cumambrin A exerts its effects by significantly inhibiting osteoclast formation and bone resorption. It achieves this through the suppression of RANKL-induced NF-κB and nuclear factor of activated T-cell activity and ERK phosphorylation . This inhibition leads to the suppression of osteoclast marker genes, including cathepsin K, calcitonin receptor, and V-ATPase d2 .
Comparaison Avec Des Composés Similaires
Cumambrin A is unique due to its specific inhibition of osteoclast formation and bone resorption through the suppression of RANKL-induced signaling pathways . Similar compounds in the sesquiterpene lactone family include parthenolide, helenalin, and costunolide . These compounds also exhibit various biological activities, but this compound’s specific mechanism of action and therapeutic potential in osteoporosis treatment set it apart .
Propriétés
Numéro CAS |
20482-33-1 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(3aR,4S,6R,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-6-11-13(8)15-14(9(2)16(19)22-15)12(21-10(3)18)7-17(11,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,15-,17-/m1/s1 |
Clé InChI |
XMJROHDIQQOWTO-NRPXGKOBSA-N |
SMILES isomérique |
CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)C(=C)C(=O)O3 |
SMILES canonique |
CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C(=C)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
